ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex heterocyclic compound that features a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines to form substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . The Curtius rearrangement of 2-acylazido-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines can yield various derivatives, including the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Coupling Reactions: Boron reagents and palladium catalysts are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate has several research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Materials Science: Its derivatives are explored for use in organic electronics and photonics.
Mechanism of Action
The exact mechanism of action for ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group and pyrrole moiety may play crucial roles in its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines: These compounds share the thieno[2,3-b]pyridine core and pyrrole moiety.
Indole Derivatives: Compounds like ethyl 6-methoxy-3-methylindole-2-carboxylate have similar structural features and applications.
Uniqueness
Ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group, methoxymethyl group, and pyrrole moiety in a single molecule makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H17N3O5S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 4-(methoxymethyl)-6-methyl-5-nitro-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H17N3O5S/c1-4-25-17(21)15-14(19-7-5-6-8-19)12-11(9-24-3)13(20(22)23)10(2)18-16(12)26-15/h5-8H,4,9H2,1-3H3 |
InChI Key |
NCDRWABYLQTELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=C(N=C2S1)C)[N+](=O)[O-])COC)N3C=CC=C3 |
Origin of Product |
United States |
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